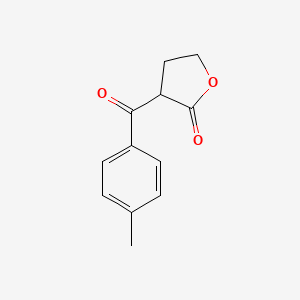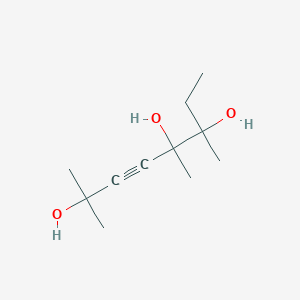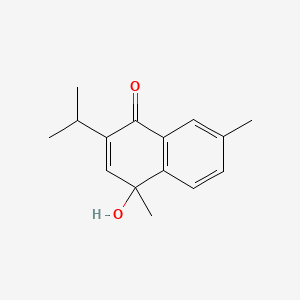
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative. This compound is characterized by the presence of five chlorine atoms and a 2-ethylhexyl group attached to a cyclopentadiene ring. Chlorinated cyclopentadienes are known for their stability and resistance to degradation, making them useful in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron chloride. The reaction is exothermic and requires careful control of temperature and chlorine concentration to avoid over-chlorination.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination reactors where cyclopentadiene is continuously fed and chlorinated. The reaction mixture is then purified through distillation and crystallization to obtain the desired product with high purity. The use of advanced separation techniques ensures minimal by-products and high yield.
化学反应分析
Types of Reactions
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Chlorinated cyclopentadienone derivatives.
Reduction: Partially dechlorinated cyclopentadiene derivatives.
Substitution: Hydroxylated or other functionalized cyclopentadiene derivatives.
科学研究应用
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the area of anti-cancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of 1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with DNA, leading to mutations and other genetic alterations. The exact molecular targets and pathways involved are still under investigation, but it is known to induce oxidative stress and disrupt cellular homeostasis.
相似化合物的比较
Similar Compounds
1,2,3,4,5-Pentachlorocyclopenta-1,3-diene: Similar structure but lacks the 2-ethylhexyl group.
2,3,4,5,6-Pentachlorobiphenyl: A chlorinated biphenyl with similar chlorine content but different structural framework.
Hexachlorocyclopentadiene: Contains six chlorine atoms and is used in similar industrial applications.
Uniqueness
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene is unique due to the presence of the 2-ethylhexyl group, which imparts different physical and chemical properties compared to other chlorinated cyclopentadienes. This structural feature enhances its solubility in organic solvents and affects its reactivity and interaction with biological systems.
属性
分子式 |
C13H17Cl5 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H17Cl5/c1-3-5-6-8(4-2)7-13(18)11(16)9(14)10(15)12(13)17/h8H,3-7H2,1-2H3 |
InChI 键 |
YQWLNCXOHZRJSO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
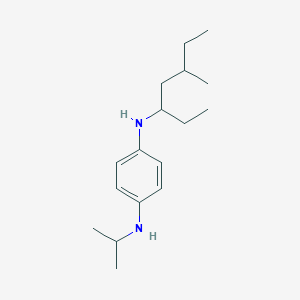
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)
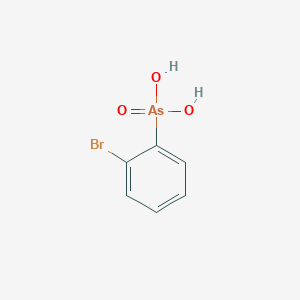
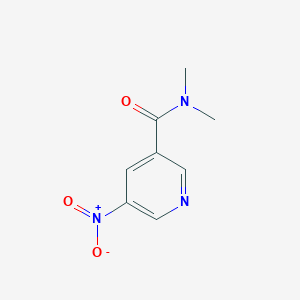
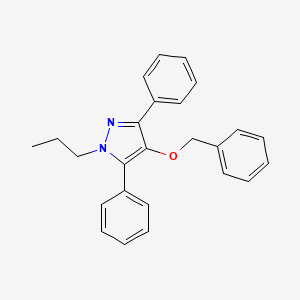

![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
